2-hydroxybenzoyl-AMP(1-)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

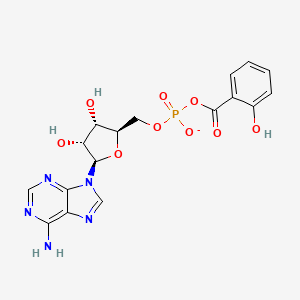

2-hydroxybenzoyl-AMP(1-) is an organophosphate oxoanion obtained by deprotonation of the phosphate OH group of 2-hydroxybenzoyl-AMP; the major species at pH 7.3. It is a conjugate base of a 2-hydroxybenzoyl-AMP.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-hydroxybenzoyl-AMP(1−) derivatives, and how can reaction efficiency be optimized?

Synthesis typically involves coupling 2-hydroxybenzoic acid derivatives with AMP (2-amino-2-methyl-1-propanol) via activated intermediates such as acyl chlorides or using coupling agents like DCC (dicyclohexylcarbodiimide). Key steps include:

- Catalyst selection : TMC (trimethylchlorosilane) or KOH may optimize reaction rates and yields under mild conditions .

- Solvent systems : Polar solvents (e.g., ethanol, water) enhance solubility of AMP derivatives, while controlled heating (e.g., 60–80°C) improves reaction kinetics .

- Purification : Column chromatography or recrystallization ensures high purity (>94%), validated via HPLC or GC analysis .

Q. Which analytical techniques are recommended for characterizing the purity and structural integrity of 2-hydroxybenzoyl-AMP(1−)?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity of benzoylation and identify proton environments (e.g., aromatic vs. aliphatic peaks) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity and detects byproducts .

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF validates molecular weight and fragmentation patterns .

Q. How is 2-hydroxybenzoyl-AMP(1−) utilized as a buffering agent in enzymatic assays, and what are the critical parameters to monitor?

- Buffer capacity : AMP derivatives exhibit pKa ~9.7, making them suitable for alkaline phosphatase assays. Monitor pH stability (11.0–12.0) using 0.1 M aqueous solutions .

- Interference checks : Assess interactions with cofactors (e.g., Mg²⁺) or enzymes via kinetic assays (e.g., Michaelis-Menten plots) .

Advanced Research Questions

Q. How can researchers resolve discrepancies observed in the spectroscopic data (e.g., NMR, FTIR) of 2-hydroxybenzoyl-AMP(1−) derivatives during structural elucidation?

- Contradiction analysis : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) to identify misassignments. Cross-validate FTIR peaks (e.g., C=O stretch at ~1700 cm⁻¹) with synthetic intermediates .

- Isotopic labeling : Use ¹⁵N-labeled AMP to trace nitrogen environments and confirm benzoylation sites via 2D NMR (e.g., HSQC) .

Q. What strategies are effective in optimizing the aqueous stability of 2-hydroxybenzoyl-AMP(1−) for use in biochemical assays?

- pH modulation : Stabilize the compound in buffers (pH 8.0–10.0) to prevent hydrolysis of the ester/amide bond. Use Tris or phosphate buffers for long-term storage .

- Lyophilization : Freeze-dry the compound to enhance shelf life, reconstituting in degassed water to minimize oxidative degradation .

Q. How can researchers design experiments to assess the bioactivity of 2-hydroxybenzoyl-AMP(1−) in antimicrobial or anticancer assays?

- Dose-response studies : Test concentrations (1–100 μM) in bacterial (e.g., E. coli, S. aureus) or cancer cell lines (e.g., HeLa, MCF-7) using microdilution or MTT assays .

- Mechanistic studies : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify molecular targets (e.g., membrane disruption, enzyme inhibition) .

Q. Methodological Notes

Propriétés

Formule moléculaire |

C17H17N5O9P- |

|---|---|

Poids moléculaire |

466.3 g/mol |

Nom IUPAC |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl (2-hydroxybenzoyl) phosphate |

InChI |

InChI=1S/C17H18N5O9P/c18-14-11-15(20-6-19-14)22(7-21-11)16-13(25)12(24)10(30-16)5-29-32(27,28)31-17(26)8-3-1-2-4-9(8)23/h1-4,6-7,10,12-13,16,23-25H,5H2,(H,27,28)(H2,18,19,20)/p-1/t10-,12-,13-,16-/m1/s1 |

Clé InChI |

AESBJQJIAHTCHE-XNIJJKJLSA-M |

SMILES |

C1=CC=C(C(=C1)C(=O)OP(=O)([O-])OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)O |

SMILES isomérique |

C1=CC=C(C(=C1)C(=O)OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)O |

SMILES canonique |

C1=CC=C(C(=C1)C(=O)OP(=O)([O-])OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.